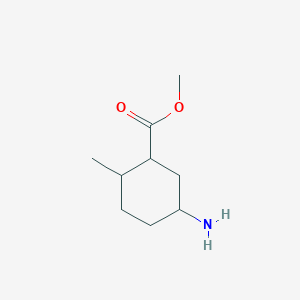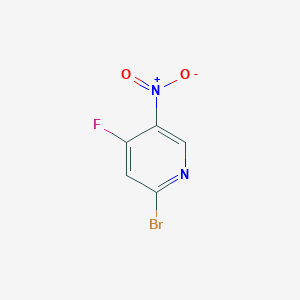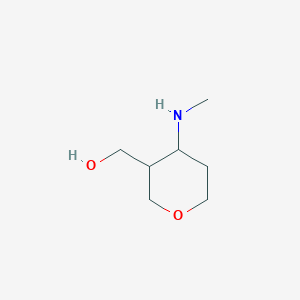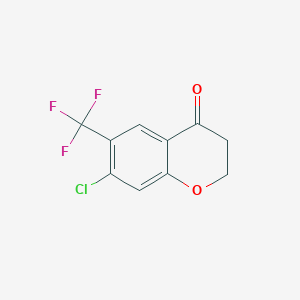
7-Chloro-6-(trifluoromethyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(trifluoromethyl)chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The compound’s structure consists of a benzene ring fused with a dihydropyran ring, with chlorine and trifluoromethyl groups attached at specific positions, enhancing its chemical reactivity and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by heating in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each exhibiting unique biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-(trifluoromethyl)chroman-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)chroman-4-one
- 7-Chloro-4-chromanone
- 6-Chloro-7-(trifluoromethyl)chroman-4-one
Comparison: 7-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability, while the chlorine atom contributes to its electron-withdrawing effects, stabilizing the compound and enhancing its interaction with biological targets .
Eigenschaften
Molekularformel |
C10H6ClF3O2 |
|---|---|
Molekulargewicht |
250.60 g/mol |
IUPAC-Name |
7-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2 |
InChI-Schlüssel |
BQMSHNAOIYFNEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

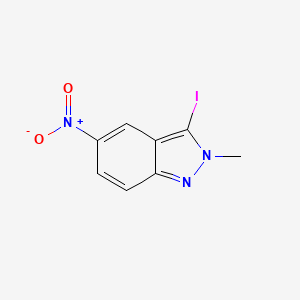
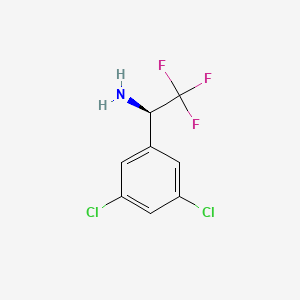
![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)

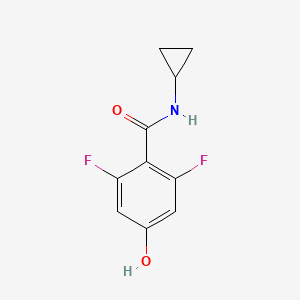
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
